3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Description
3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrazolo[3,4-d]pyrimidine structure are often associated with the inhibition of kinases, such as Phosphoinositide-3-kinase (PI3K) .
Mode of Action
The compound could potentially bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
If the compound does inhibit PI3K, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival .
Result of Action
The inhibition of PI3K could lead to decreased cell growth and proliferation, potentially making the compound useful in the treatment of cancers .
Properties
IUPAC Name |
3-methyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16(2)12-21(29)24-10-11-28-22-20(13-26-28)23(30)27(15-25-22)14-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,13,15-16H,10-12,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJYGRZBWMTAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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